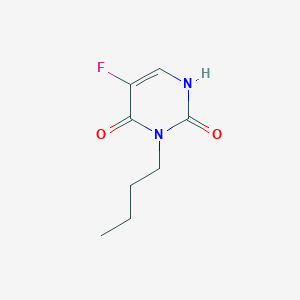

3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Description

3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a pyrimidine dione derivative characterized by a butyl group at the N3 position and a fluorine atom at the C5 position. Pyrimidine diones are heterocyclic compounds with two ketone groups, often explored for their biological activities, including antiviral, antibacterial, and anticancer properties.

Properties

CAS No. |

90162-96-2 |

|---|---|

Molecular Formula |

C8H11FN2O2 |

Molecular Weight |

186.18 g/mol |

IUPAC Name |

3-butyl-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H11FN2O2/c1-2-3-4-11-7(12)6(9)5-10-8(11)13/h5H,2-4H2,1H3,(H,10,13) |

InChI Key |

GZNITQBWHCJRKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C(=CNC1=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butylpyrimidine and fluorinating agents.

Cyclization: The cyclization process involves the formation of the pyrimidine ring, which can be achieved through condensation reactions using suitable reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidines with different functional groups.

Scientific Research Applications

Anticancer Activity

3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione has been studied for its potential as an anticancer agent. Its mechanism of action is primarily through the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. By disrupting this process, the compound can induce apoptosis in rapidly dividing cancer cells.

Case Study:

A study evaluated the efficacy of 5-fluorouracil derivatives, including 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione, against various cancer cell lines. The results indicated that this compound significantly reduced cell viability in colon cancer cells (SW480) at concentrations as low as 12.5 µM, demonstrating its potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Butyl-5-fluoropyrimidine | SW480 | 12.5 | Thymidylate synthase inhibition |

| 5-Fluorouracil | SW620 | 10 | Nucleic acid synthesis inhibition |

Synthesis of Hybrid Molecules

Research has also focused on synthesizing hybrid molecules that combine 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione with other pharmacophores to enhance its biological activity. These hybrids aim to improve solubility and reduce side effects while maintaining or enhancing anticancer efficacy.

Example:

Hybrids formed by conjugating 3-butyl-5-fluoropyrimidine with natural compounds like genistein showed enhanced apoptotic effects in cancer cells compared to the parent compound alone .

Potential Use in Combination Therapies

The compound's ability to synergize with other chemotherapeutic agents has been explored. For instance, combining it with folinic acid has been shown to enhance the cytotoxic effects of fluorouracil derivatives by increasing their bioavailability and reducing gastrointestinal toxicity .

Mechanism of Action

The mechanism of action of 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural differences between 3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione and related compounds:

Key Observations:

- Substituent Position : The N3 butyl group in the target compound contrasts with N1-substituted analogs (e.g., 7a), which may alter hydrogen-bonding interactions and enzymatic target engagement .

- Halogen Effects : Fluorine (C5) vs. iodine (C5 in 7a) impacts steric bulk and electronegativity. Iodine’s larger size may enhance antibacterial activity but reduce metabolic stability compared to fluorine .

- Electronic Modulation : The trifluoromethyl group (C6 in ) exhibits stronger electron-withdrawing effects than C5 fluorine, influencing ring reactivity and intermolecular interactions .

Physicochemical Properties

Biological Activity

3-Butyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a derivative of fluoropyrimidine compounds that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₇H₈F N₂ O₂

- Molecular Weight : 158.15 g/mol

- CAS Number : 51-21-8

Synthesis

The synthesis of 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the modification of existing fluoropyrimidine structures through various chemical reactions. The compound is synthesized by acylation or alkylation methods that introduce the butyl group and fluorine atom into the pyrimidine ring.

Anticancer Properties

Research indicates that 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione exhibits significant anticancer activity. The compound has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 2.25 | Induces apoptosis via mitochondrial pathways |

| DU-145 | 4.64 | Cell cycle arrest and ROS increase |

| MCF-7 | 0.8 | Apoptosis induction |

The compound's mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

- Study on SW480 Cells : A study conducted on SW480 colon cancer cells demonstrated that treatment with 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione resulted in a significant reduction in cell viability (40.49%) after 48 hours at a concentration of 300 µM. This effect was observed to be time and concentration-dependent, indicating a robust anticancer potential .

- Hybrid Molecule Studies : The compound has also been explored as part of hybrid molecules with other anticancer agents such as genistein. These hybrids showed enhanced activity against multiple cancer cell lines, suggesting that the incorporation of 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione can improve therapeutic efficacy .

The biological activity of 3-butyl-5-fluoropyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interfere with nucleic acid synthesis and induce apoptosis in cancer cells. The following mechanisms have been proposed:

- Inhibition of DNA Synthesis : As a fluoropyrimidine derivative, it may inhibit thymidylate synthase, disrupting DNA replication in rapidly dividing cancer cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways by increasing intracellular ROS levels and activating caspases involved in the apoptotic process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.